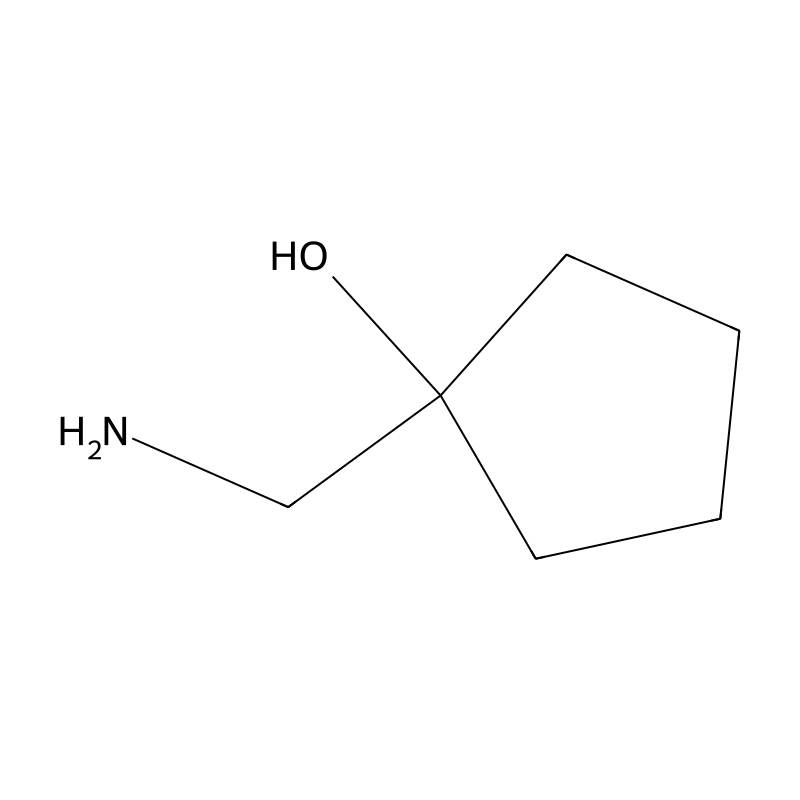

1-(Aminomethyl)cyclopentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Summary of the Application

Cyclopentanol can be prepared from cyclopentene through two steps: an initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol .

Methods of Application or Experimental Procedures

The liquid heat capacities of cyclopentanol and cyclopentyl acetate were estimated using the Ruzicka–Domalski group contribution method. The standard enthalpy of formation and standard entropy of gaseous cyclopentyl acetate were determined by the Yoneda group contribution method, and the standard vaporization enthalpy of cyclopentyl acetate was calculated by the Ducros group contribution method .

Summary of Results or Outcomes

The results showed that both the addition-esterification reaction and transesterification reaction were exothermic. The free energy changes increased with a rise in temperature, indicating that low temperature was favorable for the reactions in the temperature range from 273.15 to 373.15 K . The optimal addition-esterification reaction conditions were a temperature range from 333.15 to 353.15 K, molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .

Pharmaceutical Industry

Cyclopentanol is used as a building block in the synthesis of a variety of drugs and medicinal compounds. Its structural framework is seen in several therapeutic molecules, contributing to their efficacy .

Fragrance and Flavor Industry

Cyclopentanol finds utility in the manufacturing of fragrances and flavors due to its distinct odor .

Solvent

Cyclopentanol can be used as a solvent in various chemical reactions because of its good dissolving properties .

Organic Synthesis

Cyclopentanol is used as a building block in organic synthesis. Its structural framework is seen in several synthetic molecules .

Solvent

Cyclopentanol can be used as a solvent in various chemical reactions due to its good dissolving properties .

Fragrance Industry

Cyclopentanol finds utility in the manufacturing of fragrances due to its distinct odor .

Agriculture

Cyclopentanol is used in the agriculture industry as a precursor in the synthesis of various agrochemicals .

1-(Aminomethyl)cyclopentanol is an organic compound characterized by the presence of an amine group and a cyclopentanol structure. Its molecular formula is , and it has a molecular weight of approximately 115.18 g/mol. This compound features a five-membered cyclopentane ring with a hydroxymethyl group attached to one carbon atom, which is further substituted by an amino group. The compound can exist in various forms, including its hydrochloride salt, which is often utilized in synthesis and research applications .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Reduction Reactions: It can be reduced to form secondary or tertiary amines depending on the reagents used.

- Formation of Salts: The compound readily forms hydrochloride salts when reacted with hydrochloric acid, enhancing its solubility in water .

Research indicates that 1-(Aminomethyl)cyclopentanol exhibits various biological activities, particularly in pharmacological contexts. It has been studied for its potential neuroprotective effects and its role as a precursor in the synthesis of biologically active compounds. The compound's ability to interact with neurotransmitter systems suggests possible applications in treating neurological disorders .

The synthesis of 1-(Aminomethyl)cyclopentanol can be achieved through several methods:

- From Cyclopentanone: One common route involves the reduction of cyclopentanone derivatives using lithium aluminum hydride followed by hydrolysis to yield the desired amine alcohol .

- Using 1-Hydroxycyclopentane Carbonitrile: Another method involves the reaction of 1-hydroxycyclopentane carbonitrile with lithium aluminum hydride under controlled conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Example Synthesis ReactiontextCyclopentanone + LiAlH4 → 1-(Aminomethyl)cyclopentanol

textCyclopentanone + LiAlH4 → 1-(Aminomethyl)cyclopentanol

1-(Aminomethyl)cyclopentanol finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions.

- Chemical Research: The compound is utilized as a building block for developing new chemical entities in medicinal chemistry.

- Material Science: Its derivatives may be explored for use in polymer chemistry due to their unique structural properties .

Studies have shown that 1-(Aminomethyl)cyclopentanol interacts with various biological targets, including receptors and enzymes involved in neurotransmission. Its interaction profile suggests potential utility in drug design aimed at modulating neurochemical pathways. Further research is needed to elucidate its mechanisms of action and therapeutic potential comprehensively .

Several compounds share structural similarities with 1-(Aminomethyl)cyclopentanol. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cyclopentanol | Alcohol | Simple five-membered cyclic alcohol |

| 2-Aminocyclopentanol | Amino Alcohol | Contains an amino group on the second carbon |

| 1-(Aminomethyl)cyclohexanol | Amino Alcohol | Similar structure but with a six-membered ring |

| N-Methyl-1-(aminomethyl)cyclopentanol | N-Methylated Amino Alcohol | Methylated derivative enhancing lipophilicity |

Uniqueness

1-(Aminomethyl)cyclopentanol stands out due to its specific cyclopentane ring structure combined with an amino and hydroxymethyl functional group, which influences its reactivity and biological activity compared to other similar compounds. Its unique configuration allows it to participate in diverse chemical transformations while maintaining potential therapeutic benefits .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive